molecular formula C9H9BrO B2869966 2-Bromo-3,5-dimethylbenzaldehyde CAS No. 1000990-16-8

2-Bromo-3,5-dimethylbenzaldehyde

Cat. No. B2869966
CAS RN: 1000990-16-8
M. Wt: 213.074
InChI Key: WYVNIUSJAZLDCI-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO . It is a derivative of benzaldehyde, which is a common building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, a bromine atom, and an aldehyde group . The molecular weight of this compound is 213.07 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 271.3±35.0 °C and a predicted density of 1.422±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, which include structures similar to 2-Bromo-3,5-dimethylbenzaldehyde, have been essential in constructing various compounds with potential biological, medicinal, and material applications. Their use under palladium-catalyzed cross-coupling conditions has shown significant advancements over the past decade (Ghosh & Ray, 2017).

Kinetics and Synthesis Studies

The study of kinetics and synthesis of brominated benzaldehyde derivatives like 5-bromo-2-hydroxybenzaldehyde is critical for understanding their biological activities and potential as drugs, including anticancer applications (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Chiral Amino Alcohol Synthesis

5-Bromo-2-dimethylaminobenzaldehyde, a related compound, is used in the synthesis of chiral amino alcohol polydentate ligands. These ligands have applications in evaluating chiral solvating agents for chiral carboxylic acids like ibuprofen and mandelic acid (Li Yuan-yuan, 2011).

Structural and Electronic Properties

The structural and electronic properties of benzaldehydes, including brominated derivatives, have been studied for their potential in linear and nonlinear optical applications. Such studies are crucial for understanding the molecular interactions and potential applications in optical technologies (Aguiar et al., 2022).

Synthesis of Novel Compounds

Bromobenzaldehydes are used in the synthesis of various novel compounds, such as palladacycles, which exhibit significant potential as antitumoral agents and inhibitors of cathepsin B activity. Such studies are crucial for developing new therapeutic agents (Elgazwy et al., 2013).

Environmental and Analytical Applications

Brominated benzaldehydes are also significant in environmental and analytical chemistry. For instance, they are used in spectrophotometric methods for determining copper in various samples, showcasing their utility in analytical applications (Devireddy, Saritha, & Reddy, 2014).

properties

IUPAC Name

2-bromo-3,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVNIUSJAZLDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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